3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a halogenated derivative of the pyrazolo[3,4-d]pyrimidinone scaffold, a heterocyclic system with broad pharmacological relevance.
Properties
IUPAC Name |
3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSHVZPGWTSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622893 | |
| Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144750-83-4 | |
| Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Mechanistic Insights from Crystallography and DFT
X-ray diffraction and density functional theory (DFT) analyses of related pyrazolo[3,4-d]pyrimidines reveal planar geometries and intermolecular interactions stabilizing the crystal lattice . Hirshfeld surface analysis indicates that halogen bonds (C–I⋯O) and π-stacking contribute significantly to molecular packing—a factor critical for optimizing crystallization protocols during scale-up .
Challenges in Iodine Retention and Reaction Optimization
The lability of the C–I bond under alkaline or nucleophilic conditions complicates synthetic workflows. For example, cesium carbonate-mediated alkylations at elevated temperatures risk iodide displacement, necessitating inert atmospheres and anhydrous solvents . Additionally, palladium-catalyzed cross-couplings require precise stoichiometry to minimize dehalogenation side reactions .
Industrial-Scale Production and Cost Considerations
Commercial suppliers list 3-iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one at prices ranging from $464 to $995 per gram, reflecting the complexity of its synthesis . Key cost drivers include:
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is its role as a potential anticancer agent. Research indicates that this compound acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell division and promote apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Kinase Inhibition
The compound's ability to inhibit kinases is not limited to CDK2; it may also affect other kinases involved in various signaling pathways. This broad-spectrum kinase inhibition opens avenues for exploring its role in treating other diseases characterized by dysregulated kinase activity, such as certain neurodegenerative disorders and inflammatory diseases .
Chemical Synthesis
Building Block for Heterocycles
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can lead to the development of novel compounds with tailored biological activities .
Biochemical Research
Cell Cycle Studies
Given its mechanism of action involving CDK2 inhibition, this compound is utilized in biochemical studies focusing on the cell cycle. Researchers employ it to investigate the effects of CDK inhibition on cell proliferation and differentiation, contributing to a deeper understanding of cellular processes and cancer biology .
Material Science
Development of Novel Materials
The unique structural features of this compound also lend themselves to applications in materials science. Its properties can be exploited in developing new materials with specific electronic or optical characteristics. For instance, modifications of this compound could lead to materials suitable for use in organic electronics or photonic devices .
Mechanism of Action
The mechanism of action of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation processes essential for cell division, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Planarity
The pyrazolo[3,4-d]pyrimidinone core exhibits variable planarity depending on substituents. For example:
- 3-Methyl derivative : Dihedral angle between pyrazole and pyrimidine rings = 1.22°, resulting in a nearly planar structure .
- 5-(2-Chloroethyl)-6-(3-fluorophenyl) derivative: Dihedral angle = 28.96°, leading to significant non-planarity .
- 3-Bromo analog (3-bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): No direct dihedral angle reported, but bromine’s larger size may induce moderate distortion compared to methyl .
Inference for 3-Iodo derivative : The iodine atom’s steric bulk (van der Waals radius = 1.98 Å vs. 1.80 Å for bromine) likely increases dihedral angles, reducing planarity and affecting binding to flat enzymatic pockets.
Physicochemical Properties
*Calculated based on iodine’s atomic mass.
Enzyme Inhibition
- Allopurinol: Xanthine oxidase inhibitor (Ki = 0.2 µM), used for gout .
- PF-04447943 : PDE9 inhibitor (IC50 = 14 nM), enhances cognitive function in rodents .
- 3-Trifluoromethyl derivatives (8b,c) : VEGFR-2 inhibitors with IC50 < 100 nM .
- 3-Bromo derivative: No direct activity reported, but bromine’s electronegativity may enhance halogen bonding in target interactions .
Inference for 3-Iodo derivative : The iodine atom’s polarizability and size could improve binding to enzymes requiring halogen bonding (e.g., kinases or phosphodiesterases), though steric hindrance may reduce efficacy compared to smaller substituents.
Anticancer Activity
- Phenylpyrazolo[3,4-d]pyrimidines : Exhibit IC50 values < 10 µM against breast cancer (MCF-7) and leukemia (K562) cells .
- 6-Methyl-1-phenyl derivatives : Demonstrate multitarget inhibition (EGFR, HER2) .
Toxicity and Metabolic Stability
- Allopurinol: Low toxicity but associated with hypersensitivity syndromes in rare cases .
- PF-04447943: No significant mutagenicity or tumorigenicity in computational models .
Inference for 3-Iodo derivative: Potential iodine-mediated hepatotoxicity or thyroid disruption due to metabolic release of iodide ions.
Biological Activity
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound notable for its unique fused ring structure comprising pyrazole and pyrimidine units. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor.
- IUPAC Name : 3-Iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Molecular Formula : CHINO
- Molecular Weight : 262.01 g/mol
- CAS Number : 144750-83-4
The primary biological activity of this compound is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial in regulating the cell cycle, particularly during the transition from G1 to S phase. The inhibition of CDK2 leads to disrupted cell cycle progression and ultimately induces apoptosis in cancer cells.
Key Mechanisms:
- Target : Cyclin-Dependent Kinase 2 (CDK2)
- Mode of Action : Competitive inhibition of ATP binding to CDK2.
- Biochemical Pathways Affected : Cell cycle progression and apoptosis pathways.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In a study published in MDPI, researchers evaluated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values ranging from 6.91 to 10 µM against MCF-7 and A549 cells, demonstrating effective anticancer properties .
- Kinase Inhibition : Another study highlighted the compound's ability to inhibit CDK2 activity significantly. The inhibition was linked to a decrease in cell viability and an increase in apoptosis markers in treated cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound's lipophilicity and molecular weight contribute to its potential for oral bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing 3-iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how does the iodine substituent influence reaction conditions?
Answer: The synthesis typically involves electrophilic iodination of the parent pyrazolopyrimidinone scaffold. A common approach is to use iodine or iodonium salts in the presence of a base (e.g., NaHCO₃) under controlled temperatures (70–90°C) in polar aprotic solvents like DMF or DMSO . The iodine atom’s electron-withdrawing nature may necessitate longer reaction times or microwave-assisted heating (e.g., 60–80°C for 2–4 hours) to improve yields . Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm regioselective iodination at the 3-position .
Q. How can researchers validate the structural integrity and purity of 3-iodo-pyrazolopyrimidinone derivatives?
Answer: Key methods include:
- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of protons at the iodinated position) .
- Mass Spectrometry (ESI-MS): To verify molecular ion peaks matching the expected molecular weight .
- Elemental Analysis: To ensure ≥95% purity by comparing calculated vs. experimental C/H/N/O percentages .
- X-ray Crystallography: Optional for unambiguous structural confirmation if crystalline derivatives are obtained .
Q. What preliminary biological assays are recommended for screening the bioactivity of this compound?
Answer: Initial screens often target enzymes structurally related to the pyrazolopyrimidinone core, such as:
- Xanthine Oxidase (XO): Measure inhibition kinetics using UV-spectrophotometry (290 nm) to monitor uric acid formation, comparing IC₅₀ values to allopurinol .
- Phosphodiesterases (PDEs): Use fluorescence-based cAMP/cGMP hydrolysis assays (e.g., PDE5 or PDE9 isoforms) .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to assess viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the iodine substituent’s role in target binding?
Answer:
- Analog Synthesis: Replace iodine with other halogens (Br, Cl) or electron-deficient groups (e.g., CF₃) to evaluate steric/electronic effects .
- Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the iodine atom and hydrophobic pockets in targets like PDE5 or XO .
- Biolayer Interferometry (BLI): Quantify binding affinity (KD) to purified enzymes, comparing halogenated vs. non-halogenated analogs .
Q. What strategies resolve contradictory enzymatic inhibition data across studies (e.g., varying IC₅₀ values for XO inhibition)?
Answer:
- Assay Standardization: Control variables like pH (7.4 vs. 6.8), substrate concentration (xanthine vs. hypoxanthine), and enzyme source (recombinant vs. tissue-extracted) .
- Metabolite Screening: Use LC-MS to identify off-target metabolites (e.g., deiodinated byproducts) that may alter activity .
- Crystallography: Co-crystallize the compound with XO or PDEs to identify binding modes that explain potency discrepancies .
Q. How can researchers design selective PDE inhibitors using 3-iodo-pyrazolopyrimidinone as a scaffold?
Answer:
- Isoform-Specific Assays: Test against PDE1–PDE11 isoforms to identify selectivity profiles .
- Hybrid Analogues: Introduce substituents (e.g., benzyl groups at N1) to exploit isoform-specific hydrophobic regions .
- Covalent Modification: Explore iodine’s potential for irreversible binding via halogen bonding with catalytic residues (e.g., PDE9A Gln453) .
Q. What computational tools are effective for predicting toxicity and pharmacokinetics of iodinated pyrazolopyrimidinones?
Answer:
- ADMET Prediction: Use SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and Ames mutagenicity risks .
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using PAMPA-BBB models .
- Toxicophore Mapping: Identify structural alerts (e.g., iodine’s potential for thyroid disruption) using Derek Nexus .
Methodological Challenges and Solutions
Q. How to address low solubility of iodinated derivatives in biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
